
Bivalirudin
Overview
Description
Bivalirudin is a synthetic, reversible direct thrombin inhibitor (DTI) derived from hirudin, a peptide originally isolated from medicinal leech saliva. It binds specifically to both the active catalytic site and the fibrin-binding exosite of thrombin, inhibiting both soluble and clot-bound thrombin . Approved for clinical use in 2000, this compound is widely utilized in percutaneous coronary intervention (PCI) for acute coronary syndromes (ACS) and in patients with heparin-induced thrombocytopenia (HIT) . Its short half-life (25 minutes in adults, 15 minutes in neonates) and dual clearance pathways (80% proteolytic degradation, 20% renal excretion) make it advantageous in patients with renal impairment or bleeding risks .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bivalirudin is synthesized using solid-phase peptide synthesis (SPPS) employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis involves sequential addition of Fmoc-protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS. The process includes the following steps:
Solid-Phase Peptide Synthesis: Sequential addition of Fmoc-protected amino acids to a resin-bound peptide chain.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using trifluoroacetic acid.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve high purity
Chemical Reactions Analysis
Types of Reactions: Bivalirudin primarily undergoes hydrolysis and proteolytic cleavage. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its peptide nature .
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions.
Proteolytic Cleavage: Enzymatic cleavage by proteases can occur, leading to the breakdown of the peptide.
Major Products: The major products formed from the hydrolysis and proteolytic cleavage of this compound are smaller peptide fragments and amino acids .
Scientific Research Applications
Clinical Indications
Bivalirudin is primarily indicated for:
- Percutaneous Coronary Intervention (PCI): It is extensively used during PCI procedures to prevent thrombus formation. Studies have shown that this compound reduces the incidence of major bleeding compared to traditional anticoagulants like heparin .
- Heparin-Induced Thrombocytopenia (HIT): this compound serves as an alternative anticoagulant for patients with HIT, providing effective anticoagulation without the complications associated with heparin .
- Cardiac Surgery: It is utilized in certain cardiac surgeries, including those involving cardiopulmonary bypass and extracorporeal membrane oxygenation (ECMO) systems .
- Deep Venous Thrombosis (DVT) Prophylaxis: Emerging evidence supports its use for DVT prophylaxis in patients at risk .
Efficacy Compared to Heparin
Numerous studies have evaluated the efficacy of this compound against heparin:
Study Type | This compound Group | Heparin Group | Major Bleeding Incidence |
---|---|---|---|
Randomized Trials | 9,033 patients | 9,032 patients | 2.8% vs. 5.2% (p=0.001) |
Balloon Aortic Valvuloplasty | 223 patients | 204 patients | 4.9% vs. 13.2% (p=0.003) |
These findings indicate a significant reduction in major bleeding events associated with this compound usage compared to heparin, making it a safer option in many procedures .
Pediatric Applications
This compound has been increasingly recognized for its safety and efficacy in pediatric populations:
- Anticoagulation in Infants: Case studies show that this compound effectively manages anticoagulation during procedures like cardiac catheterization in infants, particularly those who are resistant to heparin or have developed HIT .
- Extracorporeal Life Support: A systematic review highlighted its successful application in ECMO settings for children, demonstrating lower rates of bleeding complications compared to traditional therapies .
Case Study: Pediatric Cardiac Catheterization
A 2-month-old infant with DiGeorge syndrome underwent cardiac catheterization using this compound after experiencing acute kidney injury post-surgery. The procedure was successful with no bleeding complications reported, showcasing this compound's effectiveness in high-risk pediatric patients .
Registry Study: Balloon Aortic Valvuloplasty
In a study involving 427 patients undergoing balloon aortic valvuloplasty, those treated with this compound exhibited significantly lower rates of major bleeding compared to those receiving heparin (4.9% vs. 13.2%). The study concluded that this compound not only reduced bleeding but also maintained similar rates of adverse cardiovascular events .
Mechanism of Action
Bivalirudin exerts its effects by directly binding to thrombin, a key enzyme in the blood coagulation process. It binds to both the catalytic site and the anion-binding exosite of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for clot formation. This binding is reversible, as thrombin slowly cleaves the thrombin-bivalirudin bond, restoring thrombin activity .
Comparison with Similar Compounds
Bivalirudin vs. Heparin
Mechanism of Action :
- Heparin requires antithrombin (AT) to inhibit thrombin and factor Xa, but it cannot neutralize clot-bound thrombin.
- This compound directly inhibits thrombin without requiring AT, offering more predictable anticoagulation and efficacy against clot-bound thrombin .
Clinical Outcomes :
- Bleeding Risk: In PCI, this compound reduces major bleeding by 40–50% compared to heparin + glycoprotein IIb/IIIa inhibitors (GPI) (4.9% vs. 8.3%; P < 0.001) .
- Thrombosis Risk : Early studies reported increased stent thrombosis (ST) with this compound (1.3% vs. 0.3% at 24 hours; P = 0.001), but prolonged post-PCI infusion mitigates this risk (30-day ST: 0.2% vs. 0.3%; P = 0.847) .
Pharmacokinetics :
Parameter | This compound | Heparin |
---|---|---|
Half-life | 25 min (adults) | 90 min |
Clearance | Proteolytic (80%) | Renal (variable) |
Reversal Agent | None | Protamine sulfate |
Cost-Effectiveness :
this compound is 3–5× more expensive per dose than heparin. However, reduced bleeding complications and fewer transfusions offset costs in PCI ($12,500 vs. $14,200 per patient; P = 0.03) .
This compound vs. Other Direct Thrombin Inhibitors
Hirudin :
- Hirudin (lepirudin) irreversibly binds thrombin with a longer half-life (80 minutes) and renal-dependent clearance. This compound’s reversible binding and shorter half-life reduce bleeding risks .
Argatroban :
- Argatroban is hepatically cleared, making it suitable for renal impairment. However, it lacks clinical data in PCI and ECMO compared to this compound .
This compound vs. Heparin + GP IIb/IIIa Inhibitors
Efficacy :
- In the HORIZONS-AMI trial, this compound alone reduced 30-day mortality (2.1% vs. 3.1%; P = 0.047) and major bleeding (4.9% vs. 8.3%; P < 0.001) compared to heparin + GPI .
- However, heparin + GPI achieved better platelet inhibition, reducing periprocedural MI (1.9% vs. 3.3%; P = 0.02) .
Specialized Clinical Settings
ECMO Anticoagulation
- Thrombosis: No significant difference in circuit thrombosis between this compound and heparin (OR = 0.56; 95% CI: 0.29–1.09) .
- Monitoring : this compound requires fewer dose adjustments due to stable aPTT targets (20% vs. 45% variability with heparin) .
Cardiac Surgery
- This compound is preferred in HIT patients undergoing cardiopulmonary bypass (CPB), with comparable safety to heparin (ACT target: 400–500 sec) .
Tables
Table 1. Key Trials Comparing this compound and Heparin in PCI
Table 2. Cost Comparison in PCI
Parameter | This compound | Heparin + GPI |
---|---|---|
Drug Cost/Patient | $1,200 | $300 |
Total Hospital Cost | $12,500 | $14,200 |
Transfusion Costs | $800 | $1,500 |
Biological Activity
Bivalirudin is a synthetic peptide that acts as a direct thrombin inhibitor, primarily used in the management of patients undergoing percutaneous coronary intervention (PCI). Its unique mechanism of action and pharmacological properties make it an essential anticoagulant in clinical settings, particularly for patients at risk of thrombotic events. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, efficacy compared to other anticoagulants, and relevant clinical studies.
This compound directly inhibits thrombin, an enzyme critical for blood coagulation. It binds to both the active site and exosite I of thrombin, preventing its interaction with fibrinogen and other substrates necessary for clot formation. This dual binding mechanism not only inhibits thrombin's enzymatic activity but also reduces platelet activation induced by thrombin.
Key Mechanisms:
- Direct Thrombin Inhibition : this compound binds to thrombin, preventing its activity and subsequent clot formation.
- Platelet Activation Inhibition : It reduces thrombin-induced platelet aggregation by blocking the cleavage of protease-activated receptors (PARs) on platelets, thereby decreasing platelet activation and aggregation in response to collagen .
Pharmacokinetics
This compound exhibits predictable pharmacokinetics with a rapid onset and offset of action. Following intravenous administration, it has a half-life of approximately 29.3 minutes, allowing for quick adjustments in dosing during procedures . The drug is primarily eliminated by proteolytic cleavage and renal clearance.
Pharmacokinetic Parameter | Value |
---|---|
Half-life | 29.3 minutes |
Volume of distribution | 0.2 L/kg |
Clearance | 0.5 L/h/kg |
Efficacy in Clinical Studies
This compound has been extensively studied in various clinical settings, particularly in patients undergoing PCI for acute coronary syndromes (ACS). It has shown significant advantages over traditional anticoagulants like unfractionated heparin (UFH).
Comparative Studies
- BRIGHT-4 Trial : This large-scale trial compared this compound with high-dose infusion after PCI against heparin monotherapy in patients with ST-segment elevation myocardial infarction (STEMI). Results indicated that this compound significantly reduced the composite rate of all-cause mortality or major bleeding (BARC types 3-5) at 30 days compared to heparin (3.06% vs. 4.39%) .
- Meta-analysis : A meta-analysis involving 18,065 patients demonstrated that this compound reduced the risk of major bleeding compared to heparin (2.8% vs. 5.2%) while maintaining comparable mortality rates .
- Safety Profile : In studies assessing this compound's safety in patients with heparin-induced thrombocytopenia (HIT), procedural success rates were high (98%), with low rates of major bleeding (1.9%) .
Case Studies
Several case studies have highlighted this compound's effectiveness in specific patient populations:
- Case Study on STEMI Patients : A study involving patients undergoing primary PCI showed that this compound reduced thrombin-antithrombin complexes significantly compared to heparin, indicating lower thrombotic activity post-procedure .
- This compound in High-Risk Populations : In high-risk ACS patients, this compound provided a favorable safety profile with reduced bleeding complications compared to traditional regimens involving glycoprotein IIb/IIIa inhibitors .
Q & A
Basic Research Questions
Q. What is the pharmacological rationale for selecting bivalirudin over heparin in acute coronary syndrome (ACS) trials?
this compound, a direct thrombin inhibitor, offers reversible binding to both free and clot-bound thrombin, reducing bleeding risks compared to heparin, which indirectly inhibits thrombin via antithrombin III and increases bleeding due to platelet activation. In large RCTs (e.g., HORIZONS-AMI and ACUITY), this compound monotherapy reduced major bleeding by 43–60% compared to heparin + GPI, with non-inferior ischemic outcomes . This mechanistic advantage supports its use in high-bleeding-risk populations.
Q. How do standard protocols for this compound administration differ in primary PCI versus elective PCI?
In primary PCI for STEMI, this compound is typically administered as a 0.75 mg/kg bolus followed by a 1.75 mg/kg/h infusion during PCI. Post-PCI infusions (e.g., 1.75 mg/kg/h for 3–4 hours) are debated, with studies like BRIGHT showing reduced acute stent thrombosis with prolonged infusions . For elective PCI, reduced-dose regimens (e.g., 80% of standard dose without post-procedure infusion) have shown comparable efficacy and safety in retrospective analyses .
Q. What are the primary endpoints used to evaluate this compound in contemporary RCTs?
Trials prioritize composite endpoints like Net Adverse Clinical Events (NACE) , combining major bleeding (e.g., TIMI or BARC criteria) and major adverse cardiovascular events (MACE: death, MI, stroke, revascularization). For example, in EUROMAX, this compound reduced NACE by 40% (5.1% vs. 8.5%) compared to heparin ± GPI .
Advanced Research Questions
Q. How can conflicting data on acute stent thrombosis with this compound be reconciled in trial design?
While this compound reduces bleeding, early trials reported higher acute stent thrombosis rates (1.1% vs. 0.2% in EUROMAX ). This risk is mitigated by:
- Post-PCI infusion protocols : BRIGHT trial’s 180-minute post-PCI infusion reduced acute thrombosis to 0.3% .
- Adjunct therapies : Pre-treatment with potent P2Y12 inhibitors (e.g., ticagrelor) and radial access minimize thrombotic risks .
- Patient stratification : High thrombotic burden subgroups may benefit from heparin + short-term GPI .
Q. What methodological considerations are critical when comparing this compound to heparin in observational studies?
Observational analyses must adjust for confounding variables (e.g., bleeding risk scores, renal function) using propensity score matching or inverse probability weighting. For instance, a 2010 study of 127,185 PCI patients found this compound reduced transfusion risk (HR 0.67) and mortality (HR 0.51), but unmeasured confounders (e.g., center-specific protocols) may bias results . Instrumental variable analysis is recommended to address unobserved confounding .
Q. Does this compound’s efficacy vary in ACS subgroups, such as those with heart failure or electrical instability?
Subgroup analyses suggest enhanced benefits in high-risk cohorts:
- Heart failure : In the Premier Database, this compound lowered in-hospital mortality in CHF patients (2.3% vs. 4.8%) .
- Cardiogenic shock : EUROMAX found consistent NACE reduction across Killip classes, though statistical power was limited in severe cases .
- Electrical instability : this compound’s predictable pharmacokinetics may benefit patients with arrhythmias requiring precise anticoagulation .
Q. What laboratory methods are used to quantify this compound’s thrombin inhibition in preclinical studies?
- Chromogenic assays : Tosyl-Gly-Pro-Arg-4-nitranilide (Chromozym TH) measures thrombin activity via absorbance at 405 nm after incubation with this compound .
- Tight-binding KI analysis : Calculates inhibition constants using reversible binding models, with this compound showing KI ~2 nM .
- Microfluidic platforms : Assess anticoagulant effects in whole blood, mimicking clinical conditions (e.g., ECT results in mPAD channels) .
Q. Data Contradiction and Synthesis
Q. How do meta-analyses resolve discrepancies in this compound’s mortality benefit across trials?
A 2023 individual patient data meta-analysis of 7 RCTs (n=27,409) found this compound reduced 30-day mortality by 14% (RR 0.86, 95% CI 0.77–0.97), driven by bleeding reduction . However, heterogeneity arises from varying GPI use in control arms and trial settings (e.g., prehospital vs. in-hospital administration).
Q. What explains the divergent findings on post-PCI this compound infusion between MATRIX and BRIGHT trials?
- MATRIX : No difference in NACE with/without post-PCI infusion, but STEMI subgroups had higher NACE with prolonged infusion .
- BRIGHT : Post-PCI infusion (median 180 min) reduced acute stent thrombosis without increasing bleeding . Key factors : Infusion duration (shorter in MATRIX), patient selection (higher thrombotic risk in BRIGHT), and concomitant antiplatelet therapy.
Q. Methodological Guidance
Q. How should researchers design trials to evaluate this compound in novel anticoagulant combinations?
- Adaptive designs : Allow randomization adjustments based on interim bleeding/thrombosis endpoints.
- Biomarker integration : Measure thrombin generation assays or platelet reactivity to personalize dosing .
- Hybrid protocols : Compare this compound against heparin + cangrelor or low-dose GPI in high-risk PCI .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRCOABEOLEUMC-GEJPAHFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H138N24O33 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155847 | |
Record name | Bivalirudin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2180.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128270-60-0 | |
Record name | Bivalirudin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128270600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bivalirudin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00006 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bivalirudin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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